molecular formula C9H9N5O B1483788 1-(2-azidoethyl)-4-(furan-2-yl)-1H-pyrazole CAS No. 2097987-11-4

1-(2-azidoethyl)-4-(furan-2-yl)-1H-pyrazole

Cat. No.: B1483788
CAS No.: 2097987-11-4
M. Wt: 203.2 g/mol
InChI Key: ZFSPYDFOCDPBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-azidoethyl)-4-(furan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H9N5O and its molecular weight is 203.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Studies have shown that derivatives of furan-2-yl-1H-pyrazole exhibit significant antimicrobial activities. For instance, compounds incorporating the furan-2-yl and pyrazole moieties have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains. Such compounds have displayed varying degrees of antimicrobial efficacy, suggesting their potential utility in developing new antimicrobial agents (Hamed et al., 2020).

Cancer Research and Imaging

In cancer research, derivatives of furan-2-yl-1H-pyrazole have been explored for their potential as inhibitors and imaging agents. A study developed a novel class of COX-1 inhibitors, including 3-(furan-2-yl)-N-aryl 5-amino-pyrazoles, for their application in cancer therapy and imaging. One compound, in particular, showed a favorable COX-1 inhibition profile and was further developed into a fluorescent probe for labeling COX-1 in live ovarian cancer cells, demonstrating its utility in biological imaging and cancer research (Kaur, Bhardwaj, & Wuest, 2021).

Synthesis and Chemical Studies

The synthesis and chemical properties of furan-2-yl-1H-pyrazole derivatives have been extensively studied, highlighting their reactivity and potential for generating a wide array of compounds with useful biological and chemical properties. These studies have provided valuable insights into the structural and functional versatility of these compounds, facilitating the development of new materials and molecules with tailored properties for specific scientific and industrial applications (Şener et al., 1997; Akçamur et al., 2002).

Antioxidant and Anti-inflammatory Applications

The antioxidant and anti-inflammatory properties of furan-2-yl-1H-pyrazole derivatives have also been investigated. Some compounds have shown potent activity in these areas, suggesting their potential for use in treating conditions associated with oxidative stress and inflammation. This research highlights the potential of these compounds in therapeutic applications beyond their antimicrobial and anticancer uses (Ravula et al., 2016).

Properties

IUPAC Name

1-(2-azidoethyl)-4-(furan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-13-11-3-4-14-7-8(6-12-14)9-2-1-5-15-9/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSPYDFOCDPBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-azidoethyl)-4-(furan-2-yl)-1H-pyrazole
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1-(2-azidoethyl)-4-(furan-2-yl)-1H-pyrazole
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1-(2-azidoethyl)-4-(furan-2-yl)-1H-pyrazole
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1-(2-azidoethyl)-4-(furan-2-yl)-1H-pyrazole
Reactant of Route 5
1-(2-azidoethyl)-4-(furan-2-yl)-1H-pyrazole
Reactant of Route 6
1-(2-azidoethyl)-4-(furan-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.